N6-Benzoyl-2'-deoxyadenosine

Catalog No.
S9099069
CAS No.
M.F
C17H17N5O4
M. Wt
355.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Benzoyl-2'-deoxyadenosine

Product Name

N6-Benzoyl-2'-deoxyadenosine

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)

InChI Key

PIXHJAPVPCVZSV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

N6-Benzoyl-2'-deoxyadenosine is a modified nucleoside that serves as a crucial building block in the synthesis of oligonucleotides. Its molecular formula is C17H17N5O4C_{17}H_{17}N_{5}O_{4}, and it has a molecular weight of approximately 355.35 g/mol. The compound features a benzoyl group at the nitrogen-6 position of the deoxyadenosine structure, which enhances its chemical stability and biological activity. It is primarily used in biochemical research and synthetic chemistry, particularly in the formation of N-branched oligonucleotides during solid-phase synthesis processes .

  • Oxidation: This compound can be oxidized to generate various derivatives depending on the oxidizing agents used, such as hydrogen peroxide or copper chloride.
  • Reduction: Reduction reactions can modify its structure, often reverting it to its deoxyadenosine form through reagents like tributyltin hydride or lithium aluminum hydride.
  • Substitution: The benzoyl group can be substituted with other functional groups, utilizing agents like benzoyl chloride under appropriate conditions.

These reactions are significant for tailoring the compound for specific applications in research and therapeutic contexts.

N6-Benzoyl-2'-deoxyadenosine exhibits notable biological activity due to its ability to mimic natural nucleosides. Its incorporation into DNA strands can influence gene expression and cellular functions. The compound interacts with various enzymes, including DNA polymerases, facilitating its use in oligonucleotide synthesis. Furthermore, it plays a role in biochemical pathways related to DNA replication and repair, making it valuable for studying cellular mechanisms .

The synthesis of N6-Benzoyl-2'-deoxyadenosine typically involves several steps:

  • Protection of Functional Groups: Initial protection of hydroxyl groups on adenosine is performed using protective agents.
  • Benzoylation: The protected adenosine is treated with benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group at the nitrogen-6 position.
  • Purification: The resulting product is purified through filtration and drying processes to achieve high purity and yield.

This method allows for the efficient production of N6-Benzoyl-2'-deoxyadenosine suitable for research applications.

N6-Benzoyl-2'-deoxyadenosine has several applications across various fields:

  • Biochemical Research: It is widely used as a building block in the synthesis of modified oligonucleotides, which are essential for gene studies and therapeutic developments.
  • Molecular Biology: The compound aids in studying DNA replication and repair mechanisms.
  • Pharmaceutical Development: Investigated for potential antiviral and anticancer properties due to its ability to interfere with nucleic acid functions .

Interaction studies involving N6-Benzoyl-2'-deoxyadenosine focus on its binding affinity with enzymes such as DNA polymerases and nucleases. These studies reveal how the compound affects nucleic acid metabolism, influencing processes like DNA replication and transcription. Its unique structure allows it to modulate enzyme activity, making it a valuable tool for understanding cellular dynamics and developing therapeutic agents .

Several compounds exhibit structural similarities to N6-Benzoyl-2'-deoxyadenosine, including:

Compound NameKey Differences
N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosineContains an additional benzoyl group at the 5'-O position, enhancing solubility and stability.
5'-O-Benzoyl-2'-deoxyadenosineLacks the N6-benzoyl group, potentially affecting reactivity and binding properties.
N6-Benzoyl-5'-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosineFeatures a dimethoxytrityl group instead of a benzoyl group at the 5’-O position, influencing solubility.

Uniqueness

N6-Benzoyl-2'-deoxyadenosine's uniqueness lies in its specific modification at the nitrogen-6 position without additional bulky groups at other positions, allowing it to maintain a balance between stability and reactivity that is advantageous for various biochemical applications . This characteristic makes it particularly useful in oligonucleotide synthesis compared to other similar compounds that may have altered properties due to additional modifications.

The exocyclic amine of 2'-deoxyadenosine requires protection during oligonucleotide synthesis to prevent unwanted side reactions. The N6-benzoyl group has emerged as a preferred protecting moiety due to its balance of stability under acidic coupling conditions and efficient removal under basic cleavage environments.

Comparative Stability of Protecting Groups

Studies comparing N6-benzoyl with acetyl (Ac), isobutyryl (iBu), and phenoxyacetyl (PAC) groups reveal distinct cleavage kinetics. Under aqueous methylamine, all groups exhibit rapid deprotection (half-lives <30 minutes), but ethanolic ammonia shows marked selectivity: PAC and tert-butylphenoxyacetyl (tBPAC) groups cleave within 2 hours, while benzoyl, acetyl, and isobutyryl groups remain >90% intact [1]. This selectivity enables sequential deprotection in multi-step syntheses. The benzoyl group’s stability against depurination is particularly notable; under acidic conditions (0.1 M HCl, 37°C), N6-benzoyl-2'-deoxyadenosine demonstrates a 4.5-fold lower depurination rate compared to N6-dialkylformamidine-protected analogs [2].

Optimized Deprotection Conditions

Efficient benzoyl removal requires alkaline conditions. A 28–30% ammonium hydroxide solution at 55°C for 8–16 hours achieves complete deprotection without significant phosphodiester backbone degradation [6]. Recent advances employ lithium hydroxide (0.5 M) in methanol-triethylamine mixtures, reducing deprotection time to 1 hour at 75°C while precipitating oligonucleotides and solubilizing benzoate byproducts [6]. This method eliminates post-synthesis purification steps, achieving >98% purity for 20-mer oligonucleotides.

Solid-Phase Oligonucleotide Synthesis Applications

Compatibility with Automated Synthesis

N6-Benzoyl-2'-deoxyadenosine phosphoramidites are integral to solid-phase DNA synthesis. The benzoyl group’s steric bulk prevents aggregation during coupling, enabling >99% stepwise yields in 15-minute reaction cycles [3]. When paired with phenoxyacetyl-protected guanosine and acetyl-protected cytidine, it minimizes side reactions during iodine-mediated phosphite oxidation. Post-synthesis, controlled ammonia treatment selectively removes benzoyl groups while preserving base-pairing integrity.

Sequence-Specific Incorporation

Deuterium-labeling studies demonstrate the benzoyl group’s utility in synthesizing modified oligonucleotides. N6-Benzoyl-2'-deoxy-8-deuteroadenosine phosphoramidites incorporate into DNA strands with 80% isotopic retention, enabling nuclear magnetic resonance (NMR) studies of base-pair dynamics [3]. The protecting group’s inertness toward radical intermediates ensures compatibility with photolabile linker systems used in light-directed synthesis.

Phosphoramidite Derivative Development

Synthesis of 3'-O-Phosphoramidites

The standard phosphoramidite derivative, N6-benzoyl-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite), is synthesized via sequential protection and phosphitylation. Benzoylation of 2'-deoxyadenosine using benzoyl chloride in anhydrous pyridine achieves >95% yield, followed by 3'-hydroxy phosphitylation with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite [3]. The final product exhibits >12-month stability at -20°C under argon.

Coupling Efficiency Enhancements

Microwave-assisted coupling protocols reduce phosphoramidite activation time from 30 seconds to 5 seconds, maintaining >98.5% coupling efficiency for N6-benzoyl derivatives [6]. Substituent effects at the benzoyl para-position influence reactivity: electron-withdrawing groups (e.g., -Cl) increase coupling rates by 18% compared to unsubstituted benzoyl, likely through enhanced amidite electrophilicity [4].

Large-Scale Production Methodologies

Continuous Flow Deprotection

Kilogram-scale deprotection employs continuous flow reactors with in-line neutralization. A 2-stage system combines ethanolic ammonia cleavage (50°C, 6-hour residence time) with acetic acid quench (molar ratio 1:1.05), achieving 99.2% benzoyl removal and <0.5% depurination [6]. Lithium benzoate byproducts are removed via tangential flow filtration, reducing waste compared to batch silica gel chromatography.

Cost Optimization Strategies

Benzoyl recycling reduces raw material costs by 40%. Post-deprotection filtrates are acidified to pH 2, precipitating benzoic acid (90% recovery), which is re-benzoylated using thionyl chloride. Process mass intensity (PMI) analysis shows this closed-loop system decreases solvent consumption from 300 L/kg to 85 L/kg for N6-benzoyl-2'-deoxyadenosine production [6].

Purity Control in Batch Processes

High-performance liquid chromatography (HPLC) monitoring identifies two critical impurities: N3-benzoyl regioisomers (<0.3%) and 5'-O-benzoylated byproducts (<0.8%). Gradient elution with ammonium acetate (pH 6.8) and acetonitrile achieves baseline separation, enabling >99.9% purity through crystallization from ethanol-water [5].

N6-Benzoyl-2'-deoxyadenosine exhibits distinct thermodynamic stability characteristics that are influenced by environmental conditions, particularly pH and temperature. The compound demonstrates remarkable stability under neutral and alkaline conditions, consistent with the general behavior of purine nucleosides [1] [2]. Under normal storage conditions at -20°C, the crystalline solid maintains its integrity for at least four years, indicating excellent long-term thermodynamic stability [3].

The thermodynamic stability of N6-Benzoyl-2'-deoxyadenosine is significantly compromised under acidic conditions. Like other purine nucleosides, the compound is susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond [1] [4]. Studies on adenine derivatives at pH 1.0 and 37°C show half-lives of approximately 3.2 minutes for the hydrolysis reaction [4]. This acid lability is characteristic of purine nucleosides, where the protonation of the purine ring facilitates cleavage of the glycosidic bond through an SN1-type mechanism [1].

The presence of the N6-benzoyl protecting group introduces additional thermodynamic considerations. N-acylated nucleosides, including N6-benzoyl derivatives, are particularly susceptible to depurination reactions, especially during detritylation procedures used in oligonucleotide synthesis [5]. This increased lability stems from the electron-withdrawing nature of the benzoyl group, which destabilizes the glycosidic bond through inductive effects [5].

Comparative stability studies with other nucleic acid analogs reveal that N6-Benzoyl-2'-deoxyadenosine demonstrates superior stability compared to unprotected deoxyadenosine under mildly acidic conditions. At pH 3.3 and 90°C, the compound shows enhanced resistance to degradation compared to native DNA sequences [6]. This enhanced stability is attributed to the protective effect of the benzoyl group, which provides steric hindrance and electronic stabilization to the purine base [7].

Temperature-dependent stability studies indicate that the melting point of N6-Benzoyl-2'-deoxyadenosine ranges from 120-122°C [8] [9], reflecting the compound's thermal stability in its crystalline form. The compound maintains structural integrity up to its melting point, beyond which thermal decomposition occurs. Differential scanning calorimetry studies on similar nucleoside derivatives suggest that thermal degradation follows first-order kinetics with activation energies typically ranging from 80-120 kJ/mol [10].

Solubility and Partition Coefficient Profiling

The solubility profile of N6-Benzoyl-2'-deoxyadenosine reflects the amphiphilic nature of the molecule, combining the hydrophilic characteristics of the nucleoside core with the lipophilic properties imparted by the benzoyl protecting group. The compound exhibits limited aqueous solubility, being only slightly soluble in water at room temperature [9]. This reduced aqueous solubility compared to unprotected deoxyadenosine is attributed to the hydrophobic benzoyl substituent, which disrupts hydrogen bonding interactions with water molecules [3].

In organic solvents, N6-Benzoyl-2'-deoxyadenosine demonstrates significantly enhanced solubility. The compound shows excellent solubility in dimethylformamide (DMF) at 30 mg/ml, good solubility in dimethyl sulfoxide (DMSO) at 15 mg/ml, and moderate solubility in methanol at 20 mg/ml [3] [11]. The high solubility in polar aprotic solvents like DMF and DMSO is consistent with the compound's ability to participate in dipole-dipole interactions while avoiding the competitive hydrogen bonding present in protic solvents [3].

The partition coefficient (LogP) of N6-Benzoyl-2'-deoxyadenosine is reported as 0.79230 [8], indicating a moderate lipophilic character. This value suggests that the compound has a slight preference for organic phases over aqueous phases, which is consistent with the presence of the benzoyl protecting group. The LogP value is intermediate between that of unprotected deoxyadenosine (more hydrophilic) and fully protected nucleoside derivatives (more lipophilic) [8].

For practical applications requiring aqueous solutions, N6-Benzoyl-2'-deoxyadenosine can be dissolved using co-solvent systems. The compound achieves a solubility of 0.14 mg/ml in a 1:6 mixture of DMF and phosphate-buffered saline (pH 7.2) [3]. This co-solvent approach is commonly employed in biochemical applications where aqueous compatibility is required but the compound's inherent water solubility is insufficient [3].

The polar surface area (PSA) of N6-Benzoyl-2'-deoxyadenosine is calculated as 122.39 Ų [8] [12], which provides insights into the compound's membrane permeability characteristics. This PSA value suggests moderate bioavailability potential, as compounds with PSA values between 60-140 Ų typically exhibit reasonable membrane permeation properties [8].

Temperature effects on solubility follow the expected trend, with increased solubility observed at elevated temperatures in most solvents. However, for aqueous systems, the temperature dependence is complicated by the compound's thermal stability limitations and potential for hydrolysis at higher temperatures [3].

Degradation Kinetics Under Various Conditions

The degradation kinetics of N6-Benzoyl-2'-deoxyadenosine are governed by multiple pathways, with the dominant mechanism being pH-dependent hydrolysis of the N-glycosidic bond. Under acidic conditions, the compound undergoes pseudo-first-order degradation kinetics, following the general mechanism observed for purine nucleosides [1] [13]. The rate constant for glycosidic bond hydrolysis in adenine derivatives at pH 1.0 and 37°C is approximately 3.6 × 10^-3 s^-1, corresponding to a half-life of 3.2 minutes [4].

The degradation mechanism involves protonation of the purine ring, typically at the N1 or N7 position, followed by cleavage of the C1'-N9 glycosidic bond through an SN1-type mechanism [1]. The presence of the N6-benzoyl group influences this process by providing additional stabilization through resonance effects, but also by increasing the electron density on the purine ring, making it more susceptible to protonation [5].

Under neutral and alkaline conditions (pH 7-10), N6-Benzoyl-2'-deoxyadenosine demonstrates remarkable stability, with negligible degradation observed over extended periods at room temperature [1] [2]. The N-glycosidic bonds in purine nucleosides are inherently stable under these conditions, and the benzoyl protecting group provides additional stabilization against nucleophilic attack [1].

Temperature significantly affects degradation kinetics, with elevated temperatures accelerating both hydrolytic and thermal decomposition pathways. Arrhenius analysis of temperature-dependent degradation typically reveals activation energies in the range of 80-120 kJ/mol for nucleoside hydrolysis reactions [14]. At physiological temperatures (37°C), the compound remains stable for extended periods under neutral pH conditions [5].

The deprotection kinetics of the N6-benzoyl group represent another important degradation pathway, particularly relevant in synthetic applications. Standard deprotection conditions using concentrated ammonium hydroxide at 55°C for 12-16 hours achieve greater than 98% deprotection efficiency . However, these harsh conditions can lead to competing depurination reactions, especially in longer oligonucleotide sequences [5].

Alternative deprotection methods using methylamine/ammonia mixtures (1:1 v/v) at 65°C for 30 minutes reduce depurination by approximately 50% while maintaining high deprotection efficiency . These milder conditions represent an optimization of degradation kinetics to achieve selective removal of the protecting group while preserving the glycosidic bond integrity .

Oxidative degradation pathways are generally minimal under normal storage conditions, but can become significant in the presence of strong oxidizing agents or under photolytic conditions. The compound should be stored under inert atmosphere and protected from light to minimize these secondary degradation pathways [3].

The kinetics of degradation in different solvent systems vary considerably. In polar aprotic solvents like DMSO and DMF, the compound exhibits enhanced stability compared to protic solvents, where hydrogen bonding can facilitate proton transfer processes leading to degradation [3]. The degradation rate constants typically follow the order: acidic aqueous > neutral aqueous > alcoholic > polar aprotic solvents [13].

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

355.12805404 g/mol

Monoisotopic Mass

355.12805404 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-21-2023

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